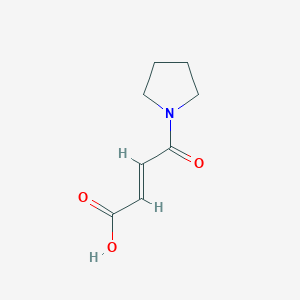

4-Oxo-4-(1-pyrrolidinyl)-2-butenoic acid

説明

特性

分子式 |

C8H11NO3 |

|---|---|

分子量 |

169.18 g/mol |

IUPAC名 |

(E)-4-oxo-4-pyrrolidin-1-ylbut-2-enoic acid |

InChI |

InChI=1S/C8H11NO3/c10-7(3-4-8(11)12)9-5-1-2-6-9/h3-4H,1-2,5-6H2,(H,11,12)/b4-3+ |

InChIキー |

PRWOFATVPNXQOZ-ONEGZZNKSA-N |

異性体SMILES |

C1CCN(C1)C(=O)/C=C/C(=O)O |

正規SMILES |

C1CCN(C1)C(=O)C=CC(=O)O |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of 4-Oxo-4-(1-pyrrolidinyl)-2-butenoic acid is in the field of oncology. Research has demonstrated that this compound exhibits potent anticancer activity, particularly against lung cancer. In a study involving mouse models of lung adenocarcinoma (H441 and A549 cell lines), CLEFMA was shown to inhibit tumor growth significantly. The mechanism of action was linked to the modulation of apoptotic pathways, where CLEFMA treatment resulted in increased cleavage of caspases and PARP, indicating enhanced apoptosis in tumor cells . Furthermore, it was observed that CLEFMA reduced inflammatory markers and the expression of anti-apoptotic proteins, reinforcing its potential as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies indicate that derivatives of this compound may offer protective benefits against neurodegenerative diseases by inhibiting oxidative stress and inflammation pathways . This application is particularly relevant given the increasing prevalence of neurodegenerative disorders globally.

Synthesis and Derivatives

Building Block for Drug Discovery

The high reactivity of this compound makes it an attractive building block for synthesizing various pharmaceutical compounds. Its derivatives have been explored for their biological activities across multiple therapeutic areas, including metabolic disorders and antimicrobial properties . For instance, microwave-assisted synthesis methods have been developed to create derivatives with enhanced efficacy and selectivity for specific biological targets .

Case Studies

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the core 4-oxo-2-butenoic acid scaffold but differ in substituents at the 4-position, leading to distinct physicochemical and functional properties:

Key Differences in Physicochemical Properties

Acidity: The pyridin-2-ylamino derivative () exhibits a pKa of 2.18, indicating stronger acidity compared to the piperidinylsulfonyl analogue (pKa 3.41, ). This is attributed to the electron-withdrawing pyridine ring stabilizing the deprotonated form. Sulfonyl-containing derivatives () are expected to have enhanced acidity due to the electron-withdrawing sulfonyl group, but steric and conformational factors (e.g., piperidine vs. pyrrolidine) modulate this effect .

Solubility and Lipophilicity: Pyrrolidine and piperidine substituents improve water solubility compared to aromatic/chlorinated analogues (). The trichlorophenylamino derivative () is likely highly lipophilic, making it suitable for lipid membrane penetration in agrochemical applications .

The Z-configuration in the pyridin-2-ylamino derivative () may limit biological activity due to reduced planarity compared to E-isomers .

準備方法

Key Features:

- The reaction typically proceeds via condensation of a suitable methyl ketone with glyoxylic acid.

- Microwave-assisted heating is employed to reduce reaction times and improve yields.

- Reaction conditions are substrate-dependent, with different catalytic systems optimized for aromatic versus aliphatic ketones.

Microwave-Assisted Aldol Condensation: Optimized Conditions

Research published by the Royal Society of Chemistry (2021) demonstrates two optimized sets of microwave-assisted conditions tailored to substrate type:

| Substrate Type | Catalyst System | Temperature | Yield Range | Notes |

|---|---|---|---|---|

| Aromatic methyl ketones | p-Toluenesulfonic acid (TsOH) | ~80°C | Good to excellent (up to 94%) | Efficient for electron-rich and electron-poor aromatics |

| Aliphatic methyl ketones | Pyrrolidine + Acetic acid | 60–80°C | Moderate to good (up to 52%) | Lower temperature prevents product degradation; proceeds via enamine intermediate |

- Aromatic substrates respond best to acidic conditions with TsOH , likely due to stabilization of intermediates.

- Aliphatic substrates, including those with cyclic structures, require pyrrolidine and acetic acid co-catalysis, which facilitates enamine formation and improves reaction efficiency.

- Microwave irradiation accelerates the reaction, reducing typical reflux times from hours to minutes.

Specific Preparation of 4-Oxo-4-(1-pyrrolidinyl)-2-butenoic Acid

The pyrrolidinyl-substituted derivative is prepared through a two-step process involving:

- Nucleophilic substitution of a fluorinated precursor with pyrrolidine under microwave irradiation in the presence of a base such as triethylamine. This step efficiently introduces the pyrrolidinyl group at the 4-position of the butenoic acid framework.

- Condensation with diethyl oxalate in the presence of sodium ethoxide, followed by hydrolysis of the resulting ester to yield the acid form.

This method is supported by the synthesis of related compounds in quinolinonyl diketo acid derivatives research, where microwave irradiation significantly improved reaction rates and yields (56% yield reported for the pyrrolidinyl derivative).

Reaction Mechanism Insights

- The reaction mechanism varies depending on the substrate:

- Aromatic ketones typically proceed via an enol intermediate , favored under acidic conditions.

- Aliphatic ketones proceed via an enamine intermediate , facilitated by pyrrolidine catalysis.

- Frontier molecular orbital calculations show that the HOMO-LUMO energy gaps differ between enol and enamine intermediates, rationalizing the substrate-dependent catalyst choice.

Comparative Data on Yields and Conditions

| Entry | Substrate Type | Catalyst System | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic (e.g., 4-methoxyacetophenone) | TsOH | 80 | 94 | High yield under microwave conditions |

| 2 | Aliphatic (e.g., cyclohexylmethyl ketone) | Pyrrolidine + Acetic acid | 60 | 52 | Moderate yield; higher temps cause degradation |

| 3 | Pyrrolidinyl substitution on fluorinated precursor | NEt3, Microwave irradiation | Minutes | 56 | Efficient nucleophilic substitution step |

Advantages of Microwave-Assisted Synthesis

- Reduced reaction times : From hours to minutes.

- Improved yields : Moderate to excellent yields across diverse substrates.

- Operational simplicity : Simple reaction setup with accessible starting materials.

- Scalability : Reactions can be scaled to mmol quantities without yield loss.

Summary of Preparation Protocol for this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Fluorinated precursor + Pyrrolidine + NEt3, microwave irradiation | Substitution of fluorine by pyrrolidinyl group (N-1 substitution) |

| 2 | Condensation with diethyl oxalate + sodium ethoxide | Formation of ethyl ester intermediate |

| 3 | Hydrolysis with 6 N NaOH | Conversion to this compound |

This synthetic route is well-documented with detailed physical, chemical, and analytical data confirming the identity and purity of the final product.

Q & A

Q. What are the recommended synthetic routes for 4-Oxo-4-(1-pyrrolidinyl)-2-butenoic acid, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic addition of pyrrolidine to maleic anhydride derivatives. Key steps include:

- Maintaining anhydrous conditions (e.g., dry THF) to prevent hydrolysis of reactive intermediates.

- Temperature control (0–5°C during addition, room temperature for stirring).

- Purification via recrystallization using ethanol/water (3:1 v/v) to achieve >95% purity.

Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) and UV visualization (Rf ≈ 0.3). For scale-up, column chromatography with silica gel (60–120 mesh) is recommended .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is advised:

- FT-IR: Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹, conjugated double bond at 1630–1680 cm⁻¹).

- ¹H/¹³C NMR: Identify vinyl protons (δ 6.2–7.0 ppm, J = 15–16 Hz for trans configuration) and pyrrolidine ring signals (δ 1.8–3.5 ppm).

- HPLC: Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for purity assessment (retention time ~8.5 min).

- HRMS: ESI+ mode to verify molecular ion [M+H]⁺ (m/z 198.1128 calculated for C₈H₁₂NO₃⁺) .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions arising from tautomeric equilibria in derivatives?

Methodological Answer: Tautomeric or rotameric equilibria may cause split NMR signals. Strategies include:

- Variable-Temperature NMR (VT-NMR): Conduct experiments from -50°C to 50°C to observe dynamic processes.

- Computational Validation: Compare experimental data with DFT-calculated shifts (e.g., Gaussian09 at B3LYP/6-311+G(d,p)).

- 2D NMR: Use HSQC/HMBC to confirm connectivity and distinguish between isomers .

Q. What experimental designs optimize regioselectivity in multicomponent reactions involving this compound?

Methodological Answer: To exploit the α,β-unsaturated ketone moiety in heterocyclic synthesis:

- Design of Experiments (DoE): Vary equivalents of amine nucleophiles (1.0–2.5 eq), solvents (THF vs. DCM), and catalysts (DBU vs. pyrrolidine).

- In Situ Monitoring: Use IR spectroscopy to track carbonyl consumption (time-resolved data).

- X-Ray Crystallography: Resolve ambiguities in regiochemistry for novel intermediates .

Q. How can computational modeling predict biological activity of structural analogs?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against kinase targets (e.g., PDB ID 1ATP). Focus on hydrogen-bond interactions with the pyrrolidine nitrogen.

- QSAR Modeling: Calculate descriptors (logP, polar surface area) using MOE software. Validate models via leave-one-out cross-validation (R² >0.7).

- Experimental Validation: Confirm predictions with enzyme inhibition assays (IC₅₀) and cytotoxicity studies (MTT assay) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

- Process Optimization: Use flow chemistry for controlled addition of reactive intermediates.

- Catalyst Screening: Test immobilized catalysts (e.g., polymer-supported DMAP) to reduce purification steps.

- Green Chemistry: Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies, noting variations in assay conditions (e.g., cell lines, incubation times).

- Dose-Response Curves: Replicate experiments with standardized protocols (e.g., 48-hour exposure, 10–100 μM range).

- Orthogonal Assays: Validate antimicrobial activity via both disk diffusion and microdilution methods .

Q. What causes variability in HPLC retention times, and how can it be standardized?

Methodological Answer: Variability arises from:

- Column Aging: Replace C18 columns after 500 runs.

- Mobile Phase pH: Adjust to 2.5–3.0 with formic acid to stabilize ionization.

- Temperature Control: Use a column heater (30°C ± 1°C) for reproducibility .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.45 (d, J = 15.5 Hz, 1H, CH=CO) | |

| ¹³C NMR | δ 172.1 (C=O), 165.3 (CO-N) | |

| HRMS (ESI+) | m/z 198.1128 [M+H]⁺ |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (addition step) | Prevents side reactions |

| Solvent | Dry THF | Enhances solubility |

| Catalyst | DBU (1.2 eq) | Accelerates ring closure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。